2-Fluoro-4-methoxybenzohydrazide
Overview
Description
Scientific Research Applications
Synthesis of Fluorinated Heterocyclic Compounds
2-Fluoro-4-methoxybenzohydrazide has been utilized in the synthesis of various fluorine-bearing compounds. Shi, Wang, and Schlosser (1996) reported its use in synthesizing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrating its versatility in forming fluorinated heterocyclic compounds (Shi, Wang, & Schlosser, 1996).
Insecticidal Activity
Mohan et al. (2004) explored the insecticidal activity of 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups, derived from this compound. This research suggests its potential in developing pest control agents (Mohan et al., 2004).
Antibacterial and Antifungal Studies
Chandrakantha et al. (2010) synthesized new 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety. Their research showed significant antibacterial and antifungal activities, highlighting its potential in antimicrobial applications (Chandrakantha et al., 2010).
Photoresponsive Behaviour of Fluorinated Liquid Crystals
Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, where derivatives of this compound played a role. This research contributes to understanding the UV stability and photoresponsiveness of such materials (Praveen & Ojha, 2012).
Properties
IUPAC Name |
2-fluoro-4-methoxybenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNWAWKYJPFOLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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